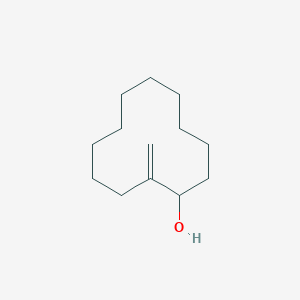
5-Methylazepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylazepan-4-ol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a hydroxyl group at the fourth position and a methyl group at the fifth position distinguishes it from other azepane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-Methylazepan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylazepan-4-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-Methylazepane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylazepan-4-one
Reduction: 5-Methylazepane
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: 5-Methylazepan-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the azepane ring system into target compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Methylazepan-4-ol depends on its interaction with molecular targets. It may act as an agonist or antagonist for specific receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
- 1-Methylazepan-4-ol
- 5-Methylazepan-4-one
- Azepane
Comparison: 5-Methylazepan-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-2-4-8-5-3-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
JKGYQDRFCVQWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


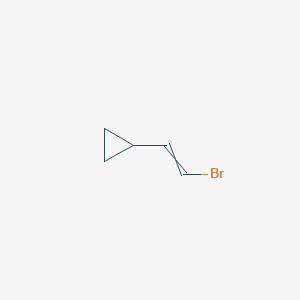
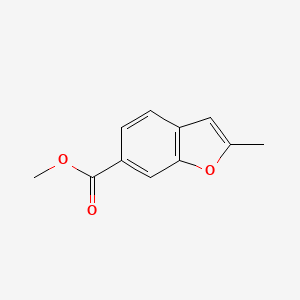

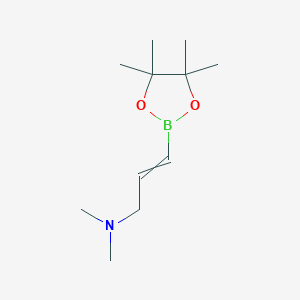
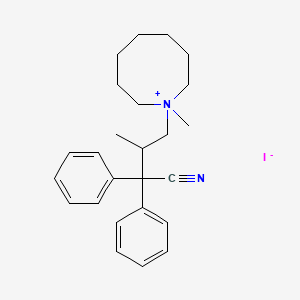

![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)
![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
